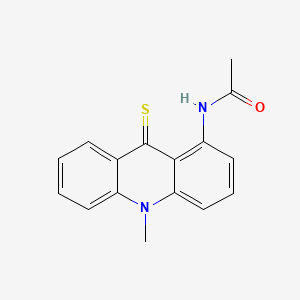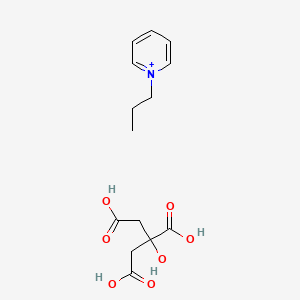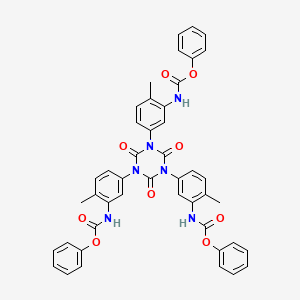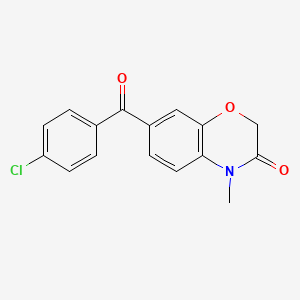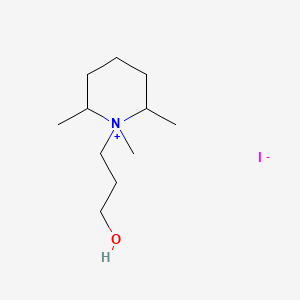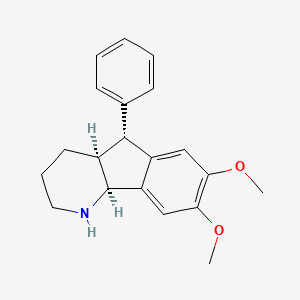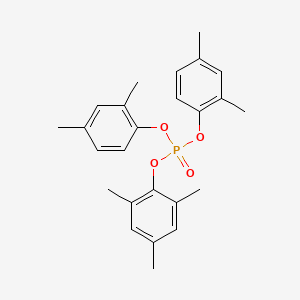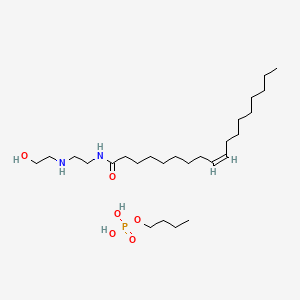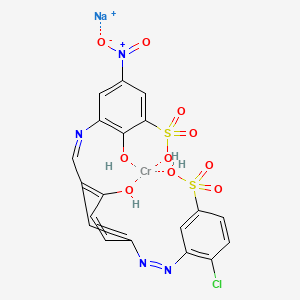
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a sulphonated azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethyleneamine under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with sodium chromate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) undergoes several types of chemical reactions:
Oxidation: The chromate ion can undergo reduction, leading to the oxidation of other species.
Substitution: The azo group can participate in electrophilic substitution reactions.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used.
Complexation: Metal salts like copper sulfate and ferric chloride are typical reagents.
Major Products
Oxidation: Produces reduced chromate species and oxidized organic fragments.
Substitution: Results in substituted azo compounds.
Complexation: Forms metal-azo complexes with distinct properties.
Applications De Recherche Scientifique
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) involves its ability to form stable complexes with metal ions. The chromate ion acts as a central coordinating entity, while the azo dye moiety provides additional binding sites. This allows the compound to interact with various molecular targets, facilitating processes such as catalysis, staining, and metal ion detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-5-sulphophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride
Uniqueness
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is unique due to its dual functionality as both a chromate complex and an azo dye. This dual functionality enhances its versatility in various applications, making it more effective in processes that require both staining and metal ion detection.
Propriétés
Numéro CAS |
85958-83-4 |
|---|---|
Formule moléculaire |
C19H13ClCrN4NaO10S2+ |
Poids moléculaire |
631.9 g/mol |
Nom IUPAC |
sodium;3-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C19H13ClN4O10S2.Cr.Na/c20-14-3-2-13(35(29,30)31)8-15(14)23-22-11-1-4-17(25)10(5-11)9-21-16-6-12(24(27)28)7-18(19(16)26)36(32,33)34;;/h1-9,25-26H,(H,29,30,31)(H,32,33,34);;/q;;+1 |
Clé InChI |
YCWLKTVGSRBUFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


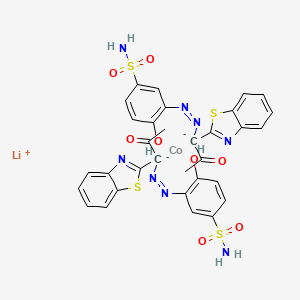
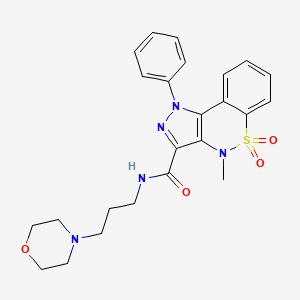
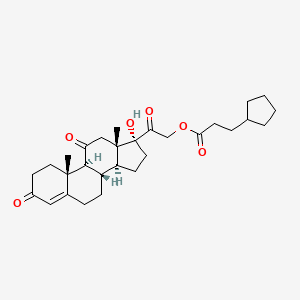

![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
